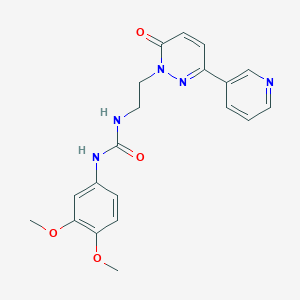

1-(3,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-28-17-7-5-15(12-18(17)29-2)23-20(27)22-10-11-25-19(26)8-6-16(24-25)14-4-3-9-21-13-14/h3-9,12-13H,10-11H2,1-2H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCMTSGYPZWTSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea, with the CAS number 1170162-38-5, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the synthesis, biological assays, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 395.4 g/mol. The structure includes a dimethoxyphenyl group and a pyridazinone moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N5O4 |

| Molecular Weight | 395.4 g/mol |

| CAS Number | 1170162-38-5 |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate β-dicarbonyl compounds with amines under reflux conditions in an aromatic solvent. This method has been documented to yield significant quantities of the desired product with high purity levels .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported range from 10 to 25 µM, indicating moderate to strong antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit the activity of Aurora-A kinase, a critical regulator of mitosis. The IC50 for Aurora-A inhibition was found to be approximately 0.067 µM .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Preliminary data suggest that it may act as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory response. The reported IC50 values for COX-II inhibition are around 0.52 µM, which is comparable to established anti-inflammatory drugs .

Case Studies and Research Findings

- Study on Antitumor Activity : A recent study investigated the antitumor activity of various derivatives of similar structures, highlighting that modifications at specific positions significantly enhance efficacy against cancer cell lines .

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in cancer treatment .

Scientific Research Applications

The compound 1-(3,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Chemical Properties and Structure

This compound features a complex structure that includes a urea moiety linked to a dimethoxyphenyl group and a pyridazinyl derivative. Its molecular formula is , with a molecular weight of approximately 358.41 g/mol. The presence of both aromatic and heterocyclic components suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that modifications to the pyridazinyl portion can enhance cytotoxicity against various cancer cell lines. A case study demonstrated that specific analogs induced apoptosis in breast cancer cells through the modulation of apoptotic pathways, highlighting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro assays revealed that it possesses activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a promising candidate for further development as an antibiotic .

Neuroprotective Effects

Research into neuroprotective applications has shown that this compound can mitigate oxidative stress in neuronal cells. In animal models of neurodegenerative diseases, administration led to improved cognitive function and reduced markers of inflammation in the brain. This suggests potential use in treating conditions like Alzheimer's disease .

Polymer Chemistry

In material science, the compound's unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have explored the use of this compound as a cross-linking agent in thermosetting polymers, resulting in materials with improved durability and resistance to thermal degradation .

Sensor Development

Another innovative application is its use in the development of chemical sensors. Due to its ability to interact with specific analytes, research has focused on integrating this compound into sensor devices for the detection of environmental pollutants and biomolecules, demonstrating high sensitivity and selectivity .

Comparative Analysis of Biological Activities

Chemical Reactions Analysis

Urea Bond Reactivity

The urea functional group (-NH-C(=O)-NH-) participates in:

-

Hydrolysis : Under acidic or basic conditions, the urea bond cleaves to yield 3,4-dimethoxyphenylamine and 2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl isocyanate. For example:

This reaction is critical for prodrug activation or metabolic degradation. -

Condensation : Reacts with aldehydes or ketones under dehydrating conditions (e.g., POCl₃) to form Schiff bases or imines.

Pyridazinone Ring Reactions

The 6-oxo-pyridazine ring exhibits the following reactivities:

-

Electrophilic Aromatic Substitution (EAS) :

The electron-deficient pyridazinone ring undergoes nitration or sulfonation at the 5-position (meta to the carbonyl group). For example:

. -

Nucleophilic Attack :

The carbonyl oxygen at position 6 reacts with nucleophiles like hydrazines or amines to form hydrazones or amides .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-pyridazinone derivative |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfo-pyridazinone derivative |

| Hydrazone Formation | Hydrazine hydrate, ethanol, Δ | 6-Hydrazono-pyridazinone derivative |

Ethyl Linker Modifications

The ethylene group (-CH₂-CH₂-) between the urea and pyridazinone moieties can undergo:

-

Oxidation : Using KMnO₄ or CrO₃ to form a ketone or carboxylic acid.

-

Halogenation : Radical bromination (NBS, light) introduces bromine at the benzylic position .

3,4-Dimethoxyphenyl Group Reactions

The aryl substituent participates in:

-

O-Demethylation : Strong acids (e.g., HBr/AcOH) cleave methoxy groups to phenolic -OH .

-

Electrophilic Substitution : Nitration or halogenation occurs at the 5-position of the phenyl ring due to directing effects of methoxy groups .

Pyridin-3-yl Substituent Reactivity

The pyridine ring at position 3 of the pyridazinone undergoes:

-

N-Oxidation : With mCPBA or H₂O₂ to form N-oxide derivatives.

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic reactions .

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous routes suggest:

-

Pyridazinone Core Formation : Cyclocondensation of hydrazine with a β-keto ester precursor .

-

Urea Coupling : Reaction of 3,4-dimethoxyphenyl isocyanate with 2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethylamine.

Stability Under Physiological Conditions

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of urea-linked heterocycles. Below is a systematic comparison with structurally or functionally analogous molecules:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Core Heterocycle Differences: The target compound employs a pyridazinone core, which is less common in kinase inhibitors compared to the pyrido-pyrimidinone scaffolds in the EP patent . MK13 uses a pyrazole ring, a smaller heterocycle with fewer hydrogen-bonding sites, which may reduce target affinity compared to the target compound’s pyridazinone .

Substituent Positioning :

- The 3,4-dimethoxyphenyl group in the target compound provides ortho-methoxy substitution , creating steric hindrance and altering π-π stacking interactions compared to the 3,5-dimethoxyphenyl group in MK13 .

Key Findings :

- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step pyridazinone formation, contrasting with MK13’s straightforward urea condensation .

- Metabolism: The pyridazinone core may undergo hepatic oxidation, whereas MK13’s pyrazole ring resists metabolic degradation .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1-(3,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to form the pyridazinone core and link the pyridinyl group .

- Urea bond formation via reaction of an isocyanate with an amine intermediate under anhydrous conditions (e.g., using triphosgene as a carbonyl source) .

- Optimized conditions : Use palladium catalysts (e.g., Pd(dba)₂) for coupling steps and dimethylformamide (DMF) as a solvent at 80–100°C. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

- Key Data : Yield ranges from 45–65% depending on the coupling efficiency of the pyridazine ring .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm for pyridin-3-yl and dimethoxyphenyl groups) and urea carbonyl (δ 155–160 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular weight (calculated for C₂₃H₂₄N₆O₄: 472.18 g/mol) .

- Infrared spectroscopy (IR) : Detect urea C=O stretch (~1640–1680 cm⁻¹) and pyridazine N-H bend (~1520 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Initial screening should include:

- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to the pyridazinone moiety’s affinity for ATP-binding pockets .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .

- Solubility testing : Measure partition coefficient (logP) via HPLC to assess bioavailability .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Address discrepancies through:

- Dose-response validation : Replicate assays across multiple cell lines with standardized protocols (e.g., IC₅₀ calculations using GraphPad Prism) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Target engagement studies : Employ surface plasmon resonance (SPR) to measure direct binding to suspected receptors (e.g., kinase domains) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the urea moiety to enhance solubility .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life, as demonstrated for similar urea derivatives .

- Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450 vulnerabilities .

Q. How does the electronic configuration of the pyridin-3-yl group influence binding affinity?

- Methodological Answer :

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify key interactions .

- Structure-activity relationship (SAR) : Synthesize analogs with substituents (e.g., -CF₃, -OCH₃) at the pyridin-3-yl position and compare IC₅₀ values .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition for kinase-ligand complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.